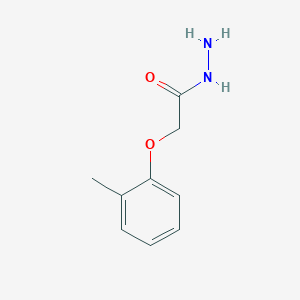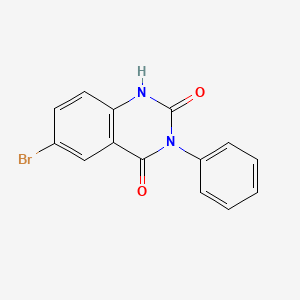
3-Propoxybenzoic acid
Übersicht
Beschreibung
3-Propoxybenzoic acid is a compound with the molecular formula C10H12O3 . It is related to benzoic acid, with a propoxy group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 3-Propoxybenzoic acid consists of a benzene ring attached to a propoxy group and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Pyrethroid Pesticide Metabolite
3-Propoxybenzoic acid (also known as 3-PBA) is a shared metabolite of several synthetic pyrethroid pesticides (SPs). It results from the environmental degradation of parent compounds and thus frequently occurs as a residue in samples . This makes the evaluation of 3-PBA crucial after pyrethroid application .
Soil Analysis
3-PBA has been used in the development of an analytical method that combines solid-phase extraction (SPE) and gas chromatography–mass spectrometry (GC/MS) detection for the determination of 3-PBA in soil samples . This method has been applied to real agricultural soils, allowing for the determination of the pyrethroid metabolite, 3-PBA, at levels of few ng g −1 .
Pharmacological Activity
Several derivatives of 3-Propoxybenzoic acid have been synthesized and studied for their pharmacological activity . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate has been found to exhibit peroxisome proliferator-activated receptor γ agonist activity .
Activation of Glucokinase
Certain compounds of 3-Propoxybenzoic acid, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to be capable of activating glucokinase . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis, making this a significant finding.
Inhibition of Protein Glycation
3-Propoxybenzoic acid derivatives, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to inhibit protein glycation . Protein glycation is a major cause of age-related diseases, such as Alzheimer’s disease and type-2 diabetes.
Diabetes Development Targets
3-Propoxybenzoic acid derivatives have been synthesized and studied for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR-γ) and AMP-activated kinase (AMPK) . Their antiglycating properties have also been explored .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Propoxybenzoic acid (3-PBA) is reported to have multiple targets, making it a multi-target inhibitor . It has been found to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into simple sugars. It also targets the Protein Tyrosine Phosphatase 1B (PTP1B) , a key enzyme involved in insulin receptor desensitization, making it a potential drug target for the treatment of Type II Diabetes .
Mode of Action
3-PBA interacts with its targets, leading to significant changes. It inhibits the α-amylase enzyme, thereby potentially slowing down the breakdown of complex carbohydrates and reducing the rise in blood glucose levels after a meal . By blocking PTP1B, it may enhance the action of the insulin receptor, improving insulin sensitivity and glucose uptake .
Biochemical Pathways
The action of 3-PBA affects several biochemical pathways. By inhibiting α-amylase, it impacts the carbohydrate digestion pathway, potentially slowing the release of glucose into the bloodstream . Its inhibition of PTP1B affects the insulin signaling pathway, potentially enhancing insulin sensitivity and glucose uptake . Furthermore, 3-PBA has been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Pharmacokinetics
The compound’s ability to inhibit multiple targets suggests that it may have good bioavailability and reach its targets effectively .
Result of Action
The action of 3-PBA leads to molecular and cellular effects that could be beneficial in managing conditions like diabetes. By inhibiting α-amylase and PTP1B, it may help regulate blood glucose levels . Its ability to activate glucokinase could further aid in glucose metabolism . Moreover, by inhibiting protein glycation, it could potentially prevent the formation of harmful advanced glycation end products, which are associated with various diabetic complications .
Eigenschaften
IUPAC Name |
3-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUPQVAIFGMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343038 | |
| Record name | 3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxybenzoic acid | |
CAS RN |
190965-42-5 | |
| Record name | 3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-propoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

